4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol 4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 667413-83-4
VCID: VC2015708
InChI: InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-18-10-4-5-11(14)9(2)7-10/h3-5,7H,1,6,8H2,2H3,(H,16,19)
SMILES: CC1=C(C=CC(=C1)OCC2=NNC(=S)N2CC=C)Cl
Molecular Formula: C13H14ClN3OS
Molecular Weight: 295.79 g/mol

4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

CAS No.: 667413-83-4

Cat. No.: VC2015708

Molecular Formula: C13H14ClN3OS

Molecular Weight: 295.79 g/mol

* For research use only. Not for human or veterinary use.

4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol - 667413-83-4

Specification

CAS No. 667413-83-4
Molecular Formula C13H14ClN3OS
Molecular Weight 295.79 g/mol
IUPAC Name 3-[(4-chloro-3-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-18-10-4-5-11(14)9(2)7-10/h3-5,7H,1,6,8H2,2H3,(H,16,19)
Standard InChI Key SLULHIPFPXTDPW-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC2=NNC(=S)N2CC=C)Cl
Canonical SMILES CC1=C(C=CC(=C1)OCC2=NNC(=S)N2CC=C)Cl

Introduction

Chemical Structure and Nomenclature

Core Structure

The compound consists of a 1,2,4-triazole ring substituted at positions 4 and 5:

  • Position 4: An allyl group (-CH₂CH=CH₂) attached to the triazole nitrogen.

  • Position 5: A [(4-chloro-3-methylphenoxy)methyl] group, which includes a chlorine atom at the para position and a methyl group at the meta position of the phenoxy ring .

IUPAC Name and Identifiers

ParameterValueSource
IUPAC Name3-[(4-chloro-3-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Molecular FormulaC₁₃H₁₄ClN₃OS
Molecular Weight295.79 g/mol
PubChem CID3807109
InChIKeySLULHIPFPXTDPW-UHFFFAOYSA-N

SMILES and 3D Conformer

  • SMILES: C=CCN1C(=NN=C1S)COC2=CC=C(C(=C2)C)Cl

  • 3D Structure: The triazole ring adopts a planar conformation, with the allyl and phenoxy groups positioned for potential π-π stacking and hydrophobic interactions .

Synthesis and Preparation

Synthetic Routes

The synthesis of this compound typically involves three stages:

Triazole Ring Formation

  • Cyclization: Reaction of hydrazine derivatives (e.g., hydrazinecarbothioamide) with carbon disulfide under basic conditions (e.g., KOH/ethanol) generates the 1,2,4-triazole-3-thione core .

  • Alkylation: Introduction of the allyl group via nucleophilic substitution with allyl bromide or allyl chloride .

Functionalization of the Phenoxy Group

  • Etherification: The 4-chloro-3-methylphenoxy methyl moiety is introduced using 4-chloro-3-methylphenol and a methylating agent (e.g., methyl iodide) under basic conditions .

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity but require strict temperature control (<70°C) to avoid decomposition .

  • Catalysts: Acidic or basic catalysts (e.g., HCl, NaOH) may accelerate cyclization or alkylation steps .

Physical and Chemical Properties

Key Properties

PropertyValueSource
Melting PointNot reported
Boiling PointPredicted: ~372.8°C
LogP3.29
TPSA39.94 Ų
SolubilitySoluble in DMSO, DMF; sparingly in water

Biological Activity and Mechanisms

Antimicrobial Activity

Triazole-thiol derivatives are known for their broad-spectrum antimicrobial effects, attributed to:

  • Metal Chelation: The thiol group binds to metal ions (e.g., Zn²⁺, Fe²⁺) in bacterial enzymes, disrupting catalytic activity .

  • Membrane Permeability: The allyl group enhances lipophilicity (LogP = 3.29), facilitating penetration into microbial membranes .

In Vitro Studies (analogous compounds):

Target OrganismMIC (μg/mL)Reference
Staphylococcus aureus8–16
Escherichia coli16–32
Hazard ClassHazard StatementsSource
IrritantH302 (Harmful if swallowed), H315 (Causes skin irritation)
RespiratoryH335 (May cause respiratory irritation)

Research Applications and Future Directions

Drug Development

  • Anticancer Agents: Triazole-thiols show cytotoxicity against cancer cell lines (e.g., HCT-116, T47D) .

  • Antiviral Agents: The phenoxy methyl group may target viral proteases .

Structure-Activity Relationship (SAR)

Substituent ModificationEffect on Activity
Allyl → PhenylReduced membrane permeability
Cl → BrEnhanced antibacterial potency
Methyl → HydrogenDecreased hydrophobicity

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